1-(3-Nitrophenyl)ethanol is an organic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol. It features a hydroxyl group (-OH) attached to a phenyl ring that is substituted with a nitro group (-NO₂) at the meta position. This structural arrangement contributes to its unique chemical properties and potential biological activities. The compound is often used in research settings due to its reactivity and role as a synthetic intermediate in various chemical processes .
The presence of the nitro group (NO2) on the molecule suggests potential for its conversion into various functional groups commonly found in pharmaceuticals. Studies have explored the feasibility of using 1-(3-NPE) as a starting material for the synthesis of bioactive compounds, particularly those with potential anti-inflammatory or analgesic properties. However, further research is needed to validate its efficacy and safety in this context [].
1-(3-NPE) can be used as a reference standard in analytical techniques like chromatography and spectroscopy. Its unique chemical structure and readily identifiable functional groups make it a valuable tool for calibrating instruments and identifying similar compounds in complex mixtures [].
1-(3-Nitrophenyl)ethanol can undergo several chemical transformations:
Several methods exist for synthesizing 1-(3-nitrophenyl)ethanol:
Several compounds share structural similarities with 1-(3-nitrophenyl)ethanol, each exhibiting unique properties due to variations in substituents:
Compound Name | Structural Variation | Unique Features |
---|---|---|
(S)-1-(4-nitrophenyl)ethanol | Nitro group at para position | Different reactivity profile compared to meta isomer |
(S)-1-(2-nitrophenyl)ethanol | Nitro group at ortho position | Potentially different biological activity |
(S)-1-(3-aminophenyl)ethanol | Amino group instead of nitro | May exhibit different pharmacological properties |
The uniqueness of 1-(3-nitrophenyl)ethanol lies in the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to significant differences in chemical behavior and biological activity compared to its ortho and para counterparts .
1-(3-Nitrophenyl)ethanol possesses the molecular formula C₈H₉NO₃, representing a compound with eight carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [2]. The molecular weight of this aromatic alcohol is consistently reported as 167.16 grams per mole across multiple chemical databases [1] [2] [3]. The exact mass, determined through high-resolution mass spectrometry, is 167.058243 atomic mass units [4] [5].
The compound exhibits a monoisotopic mass of 167.05824315, which reflects the mass calculated using the most abundant isotope of each constituent element [6]. The polar surface area (PSA) of 1-(3-Nitrophenyl)ethanol is 66.05 square angstroms, indicating moderate polarity that influences its solubility and membrane permeation characteristics [4] [5].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₈H₉NO₃ | [1] [2] |
Molecular Weight | 167.16 g/mol | [1] [2] [3] |
Exact Mass | 167.058243 u | [4] [5] |
Monoisotopic Mass | 167.05824315 u | [6] |
Polar Surface Area | 66.05 Ų | [4] [5] |
The structural architecture of 1-(3-Nitrophenyl)ethanol consists of a benzene ring substituted with a nitro group at the meta position and an ethanol side chain attached directly to the aromatic ring [1] [7]. The canonical SMILES representation is CC(c1cccc(c1)N+[O-])O, which describes the connectivity pattern of the molecule [6] [8].
The compound features several key functional groups that determine its chemical behavior: an aromatic benzene ring, a nitro group (-NO₂) positioned meta to the ethanol substituent, and a secondary alcohol group (-CHOH-) [1] [2]. The nitro group exists in a resonance-stabilized form with the nitrogen atom bearing a formal positive charge and one oxygen atom carrying a negative charge [8].
The bonding patterns within the molecule follow standard organic chemistry principles. The carbon-oxygen bond in the alcohol functional group exhibits typical characteristics of alcohols, with bond angles approximating the tetrahedral geometry around the carbon center [9]. The meta-substitution pattern of the nitro group influences the electronic distribution within the aromatic ring, creating electron-withdrawing effects that affect the reactivity of other positions on the benzene ring [10] [11].
The InChI (International Chemical Identifier) for the compound is InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3, providing a standardized representation of the molecular structure [1] [6] [8].
Limited crystallographic data is available specifically for 1-(3-Nitrophenyl)ethanol in the current literature. However, related compounds containing similar structural motifs provide insights into the solid-state behavior of nitrophenyl alcohol derivatives [12].
Studies on structurally related compounds, such as bis-indole derivatives containing nitrophenyl groups, demonstrate that molecules with nitrophenyl substituents tend to adopt specific orientations in the solid state that maximize intermolecular interactions [13]. In these related structures, the aromatic rings typically exhibit dihedral angles ranging from 69.3° to 82.8°, indicating a preference for non-planar arrangements that minimize steric hindrance while optimizing crystal packing [13].
The presence of both the hydroxyl group and the nitro functionality in 1-(3-Nitrophenyl)ethanol suggests the potential for hydrogen bonding networks in the solid state. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitro group oxygen atoms can serve as hydrogen bond acceptors [14]. Such intermolecular interactions are crucial in determining the crystal structure and physical properties of the compound.
The melting point of 1-(3-Nitrophenyl)ethanol varies depending on the stereochemical configuration. The racemic mixture exhibits a melting point of approximately 60-66°C [3], while the (S)-enantiomer displays a higher melting point of 84-85°C [15] [17]. This difference in melting points between the racemic mixture and the pure enantiomer is characteristic of chiral compounds and reflects the different packing arrangements in the solid state.
The boiling point of the compound is reported as 281.3±23.0°C at 760 mmHg (standard atmospheric pressure) [4] [17]. This relatively high boiling point is consistent with the presence of hydrogen bonding capabilities from the hydroxyl group and the molecular weight of the compound.
Parameter | Racemic Mixture | (S)-Enantiomer |
---|---|---|
Melting Point | 60-66°C | 84-85°C |
Boiling Point | 281.3±23.0°C at 760 mmHg | 281°C at 760 mmHg |
The density of 1-(3-Nitrophenyl)ethanol is reported as 1.3±0.1 g/cm³ for the racemic mixture [4], while the (S)-enantiomer exhibits a slightly lower density of 1.263 g/cm³ [15] . These values are typical for aromatic compounds containing electron-withdrawing nitro groups, which tend to increase molecular density.
The refractive index of the compound is 1.577 [4], indicating significant light-bending properties that are characteristic of aromatic compounds with conjugated systems. The flash point, an important parameter for handling and storage, is reported as 124.2±11.1°C [4].
Property | Value | Configuration |
---|---|---|
Density | 1.3±0.1 g/cm³ | Racemic |
Density | 1.263 g/cm³ | (S)-Enantiomer |
Refractive Index | 1.577 | - |
Flash Point | 124.2±11.1°C | - |
The volatility of 1-(3-Nitrophenyl)ethanol is relatively low, as indicated by its vapor pressure of 0.0±0.6 mmHg at 25°C [4]. This low vapor pressure is consistent with the compound's high boiling point and suggests limited evaporation at room temperature conditions.
The logarithm of the partition coefficient (LogP) for the compound is 1.11 [4], indicating moderate hydrophobic character. This value suggests that the compound has balanced hydrophilic and lipophilic properties, with the hydroxyl group contributing to water solubility while the aromatic nitrophenyl system provides hydrophobic character.
Thermal stability data for 1-(3-Nitrophenyl)ethanol indicate that the compound can withstand moderate heating without decomposition. The relatively high boiling point suggests thermal stability up to approximately 280°C under standard atmospheric conditions [4] [17].
The spectroscopic characteristics of 1-(3-Nitrophenyl)ethanol provide crucial information for compound identification and structural confirmation. Infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in the molecule [18].
Key infrared absorption frequencies include a broad O-H stretching vibration around 3304 cm⁻¹, characteristic of the alcohol functional group [18]. The aromatic C-H stretching vibrations appear around 3075 cm⁻¹, while aliphatic C-H stretches are observed at 2956 and 2870 cm⁻¹ [18]. The nitro group exhibits characteristic asymmetric and symmetric N-O stretching vibrations at 1545 and 1329 cm⁻¹, respectively [18].
Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information. The ¹H NMR spectrum of the (S)-enantiomer in deuterated chloroform shows a doublet at δ 1.55 ppm (J = 6.4 Hz) corresponding to the methyl group, and a quartet around δ 4.9 ppm for the methine proton [19]. The aromatic protons appear in the typical aromatic region between δ 7.2-8.3 ppm [18].
Spectroscopic Method | Key Observations |
---|---|
Infrared (IR) | O-H stretch: 3304 cm⁻¹; N-O stretch: 1545, 1329 cm⁻¹ |
¹H NMR | CH₃: δ 1.55 ppm (d); CHOH: δ 4.9 ppm (q) |
¹³C NMR | Multiple aromatic carbons: δ 120-150 ppm region |